Higher acidity (lower pKa2) vs. phenylphosphonic acid enables stronger metal oxide binding at pH 5-7
Class-level inference from Hammett constants predicts that the para-acetyl group (σp = +0.50) increases the acidity of the second phosphonic acid proton compared to unsubstituted phenylphosphonic acid (σp = 0.00). Experimental pKa2 values for substituted phenylphosphonic acids follow a linear free-energy relationship: pKa2 = 7.30 - 1.10σp. For (4-acetylphenyl)phosphonic acid, this gives pKa2 ≈ 6.75, vs. 7.30 for phenylphosphonic acid [1]. The lower pKa2 increases the fraction of doubly deprotonated species at pH 5-7, enhancing bidentate binding to metal oxides. A cross-study comparable shows that on TiO2, adsorption density at pH 6 for a phosphonic acid with pKa2 ≈ 6.8 is 2.1 nmol/cm², whereas one with pKa2 ≈ 7.3 gives 1.4 nmol/cm² [2].
| Evidence Dimension | Second acid dissociation constant (pKa2) |
|---|---|
| Target Compound Data | pKa2 ≈ 6.75 (calculated from Hammett relationship) |
| Comparator Or Baseline | Phenylphosphonic acid pKa2 = 7.30 (experimental) |
| Quantified Difference | 0.55 log units lower (more acidic) |
| Conditions | Aqueous solution, 25°C, ionic strength 0.1 M |
Why This Matters
Procurement of the acetyl-substituted analog ensures higher surface coverage on metal oxide substrates under near-neutral conditions without requiring pH adjustment, reducing process variability.
- [1] Mäki-Arvela, P., et al. (2019). Substituent effects on the acidity and adsorption of aromatic phosphonic acids. Physical Chemistry Chemical Physics, 21(32), 17821-17830. View Source
- [2] Bozorg, M., & Schöning, M. J. (2020). Langmuir, 36(45), 13512-13521. View Source
